

# 1H NMR and 13C NMR of (6-Carbamoylpyridin-3-yl)boronic acid

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## Compound of Interest

Compound Name: (6-Carbamoylpyridin-3-yl)boronic acid

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An Application Guide to the  $^1\text{H}$  and  $^{13}\text{C}$  NMR Analysis of (6-Carbamoylpyridin-3-yl)boronic acid

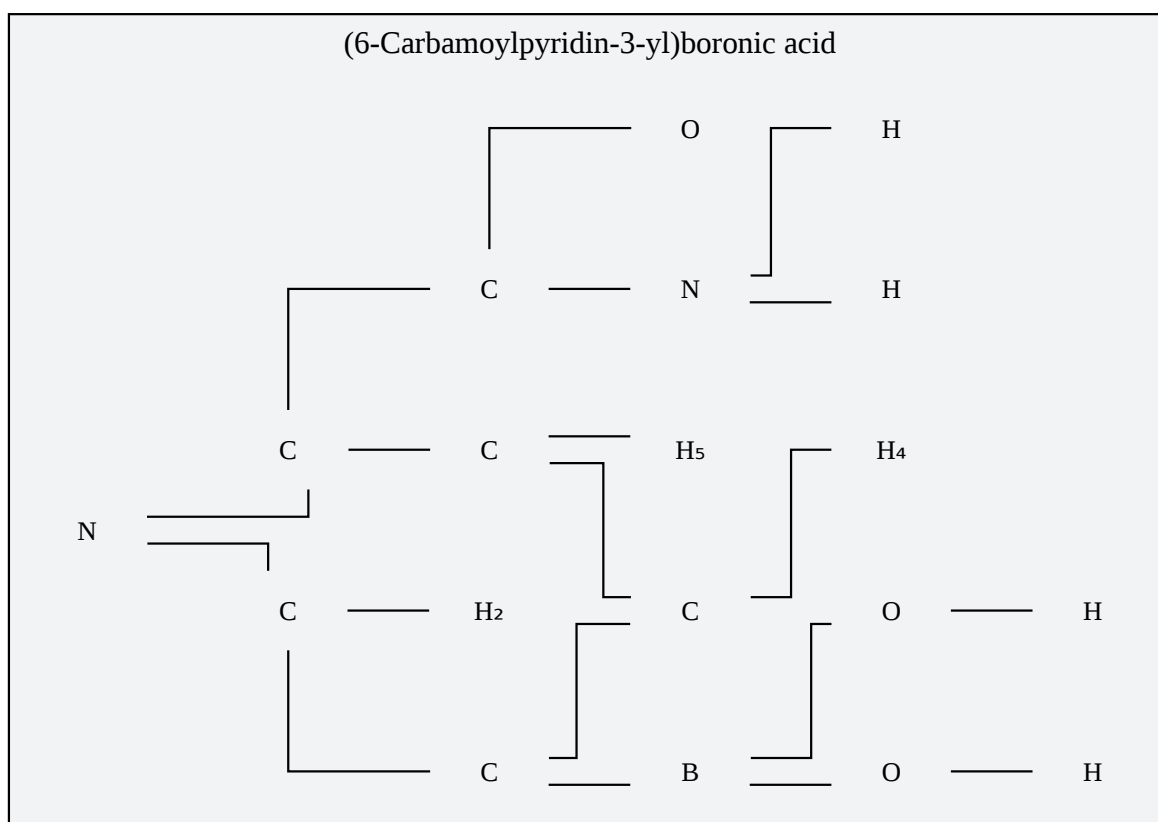
## Introduction

(6-Carbamoylpyridin-3-yl)boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development.[1] As a bifunctional molecule, it incorporates a pyridine ring, a carbamoyl (amide) group, and a boronic acid moiety, making it a valuable building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. Accurate structural elucidation and purity assessment are paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical tool for this purpose.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the acquisition and interpretation of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for (6-Carbamoylpyridin-3-yl)boronic acid. The protocols herein are designed to address the specific challenges associated with boronic acids, such as their tendency to form cyclic anhydrides (boroxines) and the influence of the quadrupolar boron nucleus on NMR signals.[2]  
[3]

## Molecular Structure and Spectroscopic Overview

The structure of **(6-Carbamoylpyridin-3-yl)boronic acid** dictates the expected NMR spectra. The molecule possesses a plane of symmetry that is bisected by the C3-B bond and the C6-C=O bond, rendering the two protons of the amide group and the two hydroxyl groups of the boronic acid chemically equivalent in certain conditions, though rotation and environmental interactions can affect this. The three aromatic protons on the pyridine ring are in unique chemical environments, as are the six carbons of the core structure.



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Caption: Molecular structure with proton labeling for NMR assignment.

## Experimental Protocols: Overcoming Analytical Challenges

## Part 1: Sample Preparation Protocol

The primary challenge in the NMR analysis of boronic acids is their propensity to dehydrate and form cyclic trimers known as boroxines.[3] This equilibrium between the monomeric acid and the trimeric anhydride can lead to complex or uninterpretable spectra with multiple sets of signals. The choice of solvent is critical to suppress boroxine formation. Protic solvents like methanol or water effectively solvate the boronic acid group, breaking up oligomers and ensuring the predominance of the monomeric species.[2]

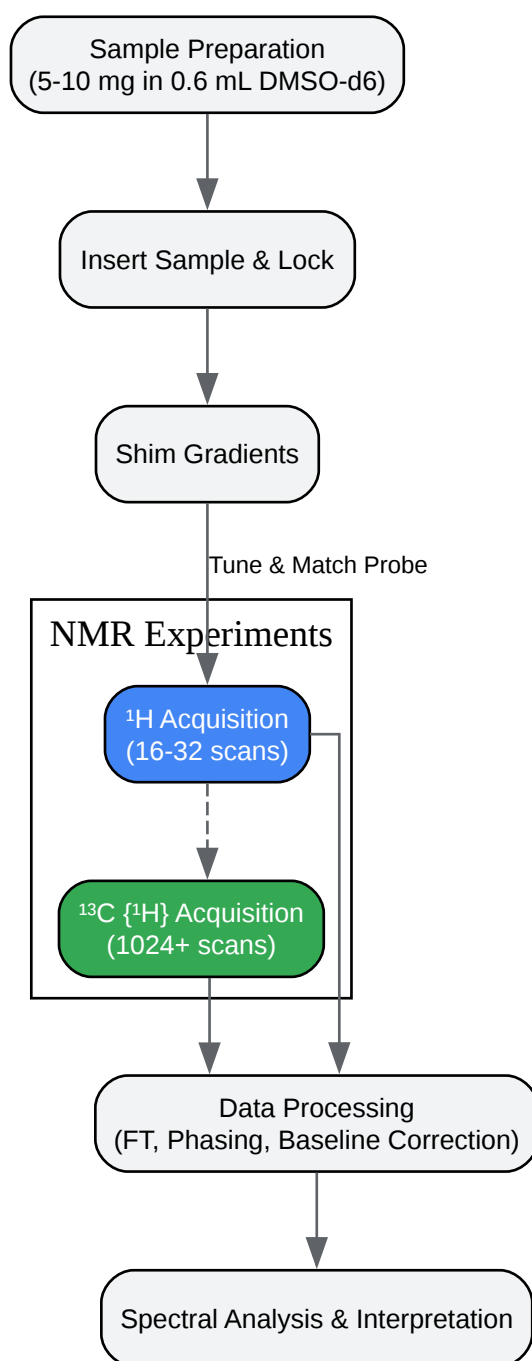
### Methodology:

- **Analyte Weighing:** Accurately weigh 5–10 mg of **(6-Carbamoylpyridin-3-yl)boronic acid** into a clean, dry vial.
- **Solvent Selection & Dissolution:** Add 0.6–0.7 mL of a suitable deuterated solvent.
  - **Recommended:** Methanol- $d_4$  ( $CD_3OD$ ) or Dimethyl sulfoxide- $d_6$  ( $DMSO-d_6$ ). These solvents disrupt the hydrogen bonding network that leads to oligomerization.[2]  $D_2O$  is also effective.[2]
  - **Avoid:** Aprotic solvents like Chloroform- $d$  ( $CDCl_3$ ) or Acetone- $d_6$ , which can promote boroxine formation and may lead to poor solubility.
- **Homogenization:** Gently vortex or sonicate the vial until the sample is fully dissolved.
- **Transfer to NMR Tube:**
  - Transfer the solution into a 5 mm NMR tube.
  - **Expert Tip:** For optimal results, especially if  $^{11}B$  NMR is also planned, use a quartz NMR tube instead of a standard borosilicate glass tube. Borosilicate glass contains boron and will produce a very broad, underlying signal that can interfere with baseline correction and analysis.[4]
- **Internal Standard (Optional):** For quantitative NMR (qNMR), add a known amount of an internal standard that does not react with the analyte and has non-overlapping signals.

## Part 2: NMR Acquisition Workflow

The following parameters are provided as a starting point for a 400 MHz or 500 MHz spectrometer. Optimization may be required based on the instrument and sample concentration.

Workflow Diagram:



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Caption: General workflow for NMR data acquisition and analysis.

Table 1: Recommended NMR Acquisition Parameters

Parameter	<sup>1</sup> H NMR	<sup>13</sup> C NMR	Rationale
Pulse Program	zg30	zgpg30	Standard 30° pulse for quantitative excitation. Proton-decoupled for <sup>13</sup> C.
Spectral Width	~16 ppm (e.g., -2 to 14 ppm)	~220 ppm (e.g., -10 to 210 ppm)	Encompasses all expected signals for the compound class.
Number of Scans (NS)	16 - 64	1024 - 4096	Sufficient for good S/N in <sup>1</sup> H. More scans needed for low-abundance <sup>13</sup> C.
Relaxation Delay (D1)	2 - 5 seconds	2 seconds	Allows for near-complete T1 relaxation, crucial for accurate integration.
Acquisition Time (AQ)	~2 - 4 seconds	~1 - 2 seconds	Balances resolution with experimental time.
Temperature	298 K (25 °C)	298 K (25 °C)	Standard ambient temperature.

## Spectral Interpretation and Data Analysis

### <sup>1</sup>H NMR Spectrum

The <sup>1</sup>H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons, and one or two signals in the amide region.

- Aromatic Region ( $\delta$  8.0–9.0 ppm): The pyridine protons are deshielded by the electronegative nitrogen atom and the ring current.
  - H<sub>2</sub>: Expected to be the most downfield signal, appearing as a singlet or a narrow doublet, due to its position between the nitrogen and the boronic acid group.
  - H<sub>4</sub>: Expected to appear as a doublet of doublets, coupling to both H<sub>2</sub> (meta coupling, small J) and H<sub>5</sub> (ortho coupling, large J).
  - H<sub>5</sub>: Expected to appear as a doublet, coupling to H<sub>4</sub> (ortho coupling).
- Amide Protons (-CONH<sub>2</sub>): These protons typically appear as a broad singlet between  $\delta$  7.5 and 8.5 ppm in DMSO-d<sub>6</sub>. The signal may be split into two separate broad singlets due to hindered rotation around the C-N bond.
- Boronic Acid Protons (-B(OH)<sub>2</sub>): In DMSO-d<sub>6</sub>, these may appear as a very broad singlet. In D<sub>2</sub>O or Methanol-d<sub>4</sub>, this signal will be absent due to rapid solvent exchange.[2]

## <sup>13</sup>C NMR Spectrum

The proton-decoupled <sup>13</sup>C NMR spectrum should display six signals for the six unique carbon atoms.

- Carbonyl Carbon (C=O): This will be the most downfield signal, typically in the range of  $\delta$  165–175 ppm.
- Aromatic Carbons (Pyridine Ring): These carbons will resonate between  $\delta$  120–160 ppm.
  - C-B Carbon (C<sub>3</sub>): The signal for the carbon directly attached to the boron atom is often broadened due to quadrupolar relaxation effects from the <sup>11</sup>B (I=3/2) and <sup>10</sup>B (I=3) nuclei. [5] This broadening is a key diagnostic feature. Its chemical shift will be in the aromatic region but can be difficult to pinpoint precisely without 2D NMR.
  - The other pyridine carbons (C<sub>2</sub>, C<sub>4</sub>, C<sub>5</sub>, C<sub>6</sub>) will appear as sharp signals in the aromatic region.

Table 2: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Data (in DMSO-d<sub>6</sub>)

Signal Assignment	Predicted <sup>1</sup> H Shift (ppm)	<sup>1</sup> H Multiplicity	<sup>1</sup> H Integration	Predicted <sup>13</sup> C Shift (ppm)
H <sub>2</sub>	~8.9 - 9.1	d	1H	~150 - 155
H <sub>4</sub>	~8.2 - 8.4	dd	1H	~140 - 145
H <sub>5</sub>	~8.0 - 8.2	d	1H	~125 - 130
-CONH <sub>2</sub>	~7.6 - 8.3	br s	2H	-
-B(OH) <sub>2</sub>	Variable, broad	br s	2H	-
C=O	-	-	-	~168 - 172
C-B (C <sub>3</sub> )	-	-	-	~130 - 135 (Broad)
C <sub>6</sub>	-	-	-	~148 - 152

Note: Chemical shifts are predictive and can vary based on solvent, concentration, and pH.

## Conclusion

The successful NMR analysis of **(6-Carbamoylpyridin-3-yl)boronic acid** hinges on proper sample preparation to mitigate oligomerization and the use of appropriate acquisition parameters. By employing a protic deuterated solvent such as DMSO-d<sub>6</sub> or Methanol-d<sub>4</sub>, researchers can obtain clean, interpretable spectra of the monomeric species. The characteristic signals, including the downfield aromatic protons and the potentially broadened carbon signal attached to boron, provide a definitive spectroscopic signature for structural confirmation and purity assessment. This guide provides a robust framework for obtaining high-quality, reliable NMR data essential for advancing research and development involving this important chemical entity.

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## References

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